molecular formula C18H24N2O3S B15106172 [(4,5-Dimethyl-2-pentyloxyphenyl)sulfonyl]-2-pyridylamine

[(4,5-Dimethyl-2-pentyloxyphenyl)sulfonyl]-2-pyridylamine

Cat. No.: B15106172
M. Wt: 348.5 g/mol
InChI Key: YCWQPHUCOMDZSB-UHFFFAOYSA-N
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Description

[(4,5-Dimethyl-2-pentyloxyphenyl)sulfonyl]-2-pyridylamine is a complex organic compound that features a sulfonyl group attached to a pyridylamine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4,5-Dimethyl-2-pentyloxyphenyl)sulfonyl]-2-pyridylamine typically involves multiple steps. One common method includes the reaction of 4,5-dimethyl-2-pentyloxyphenol with sulfonyl chloride to form the sulfonyl derivative. This intermediate is then reacted with 2-pyridylamine under controlled conditions to yield the final product. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

[(4,5-Dimethyl-2-pentyloxyphenyl)sulfonyl]-2-pyridylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides.

Scientific Research Applications

[(4,5-Dimethyl-2-pentyloxyphenyl)sulfonyl]-2-pyridylamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or protein binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which [(4,5-Dimethyl-2-pentyloxyphenyl)sulfonyl]-2-pyridylamine exerts its effects involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The pyridylamine moiety may also interact with nucleic acids or other biomolecules, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    [(4,5-Dimethyl-2-pentyloxyphenyl)sulfonyl]dimethylamine: Similar structure but with a dimethylamine group instead of pyridylamine.

    2-(4-Methylsulfonylphenyl)indole: Contains a sulfonyl group attached to an indole structure.

Uniqueness

[(4,5-Dimethyl-2-pentyloxyphenyl)sulfonyl]-2-pyridylamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H24N2O3S

Molecular Weight

348.5 g/mol

IUPAC Name

4,5-dimethyl-2-pentoxy-N-pyridin-2-ylbenzenesulfonamide

InChI

InChI=1S/C18H24N2O3S/c1-4-5-8-11-23-16-12-14(2)15(3)13-17(16)24(21,22)20-18-9-6-7-10-19-18/h6-7,9-10,12-13H,4-5,8,11H2,1-3H3,(H,19,20)

InChI Key

YCWQPHUCOMDZSB-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=C(C=C(C(=C1)C)C)S(=O)(=O)NC2=CC=CC=N2

Origin of Product

United States

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